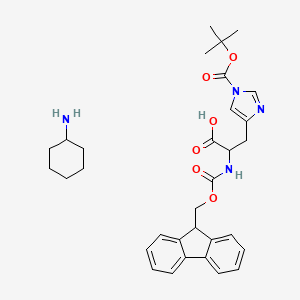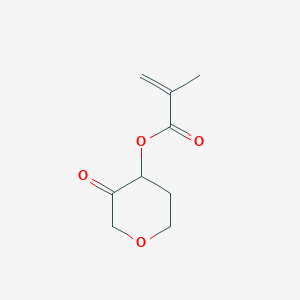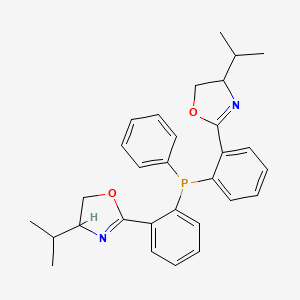
(4S,4'S)-2,2'-((Phenylphosphinediyl)bis(2,1-phenylene))bis(4-isopropyl-4,5-dihydrooxazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S,4’S)-2,2’-((Phenylphosphinediyl)bis(2,1-phenylene))bis(4-isopropyl-4,5-dihydrooxazole) is a chiral ligand used in asymmetric synthesis. This compound is known for its ability to facilitate enantioselective reactions, making it valuable in the production of pharmaceuticals and fine chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-((Phenylphosphinediyl)bis(2,1-phenylene))bis(4-isopropyl-4,5-dihydrooxazole) typically involves the following steps:
Formation of the Oxazole Rings: The oxazole rings are synthesized through a cyclization reaction involving an amino alcohol and a carboxylic acid derivative.
Phosphine Ligand Attachment: The phenylphosphine moiety is introduced through a coupling reaction with the bis(2,1-phenylene) backbone.
Chiral Resolution: The final step involves resolving the chiral centers to obtain the desired (4S,4’S) configuration.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining precise temperature conditions to ensure optimal reaction kinetics.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(4S,4’S)-2,2’-((Phenylphosphinediyl)bis(2,1-phenylene))bis(4-isopropyl-4,5-dihydrooxazole) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxazole rings to their corresponding alcohols.
Substitution: The phenylphosphine moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Alcohol derivatives of the oxazole rings.
Substitution: Various substituted phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
(4S,4’S)-2,2’-((Phenylphosphinediyl)bis(2,1-phenylene))bis(4-isopropyl-4,5-dihydrooxazole) has several applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis to produce enantiomerically pure compounds.
Biology: Investigated for its potential in enzyme inhibition studies.
Medicine: Explored for its role in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The compound exerts its effects through the following mechanisms:
Chiral Induction: The chiral centers in the oxazole rings induce enantioselectivity in catalytic reactions.
Coordination Chemistry: The phenylphosphine moiety coordinates with metal centers to form active catalytic complexes.
Molecular Targets: The compound targets specific substrates in asymmetric synthesis, facilitating the formation of enantiomerically enriched products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4R,4’R)-2,2’-((Phenylphosphinediyl)bis(2,1-phenylene))bis(4-isopropyl-4,5-dihydrooxazole): The enantiomer of the compound .
(4S,4’S)-2,2’-((Diphenylphosphinediyl)bis(2,1-phenylene))bis(4-isopropyl-4,5-dihydrooxazole): A similar compound with diphenylphosphine instead of phenylphosphine.
Uniqueness
(4S,4’S)-2,2’-((Phenylphosphinediyl)bis(2,1-phenylene))bis(4-isopropyl-4,5-dihydrooxazole) is unique due to its specific chiral configuration and the presence of the phenylphosphine moiety, which imparts distinct catalytic properties compared to its analogs.
Eigenschaften
Molekularformel |
C30H33N2O2P |
|---|---|
Molekulargewicht |
484.6 g/mol |
IUPAC-Name |
phenyl-bis[2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]phosphane |
InChI |
InChI=1S/C30H33N2O2P/c1-20(2)25-18-33-29(31-25)23-14-8-10-16-27(23)35(22-12-6-5-7-13-22)28-17-11-9-15-24(28)30-32-26(19-34-30)21(3)4/h5-17,20-21,25-26H,18-19H2,1-4H3 |
InChI-Schlüssel |
UIPLMJWAYDPXCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1COC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4C5=NC(CO5)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


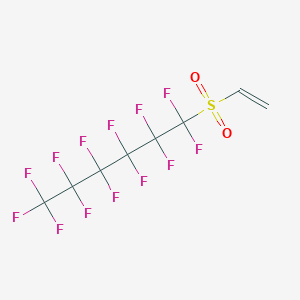
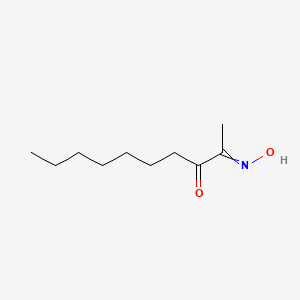
![2-[4-(Hexyloxy)-2-methylphenoxy]ethan-1-ol](/img/structure/B12516968.png)
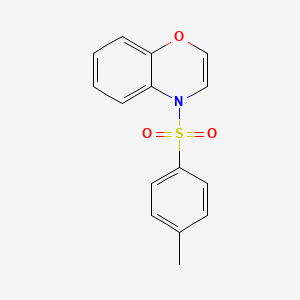
![2,7-Diazabicyclo[2.2.1]heptane-3-thione](/img/structure/B12516976.png)
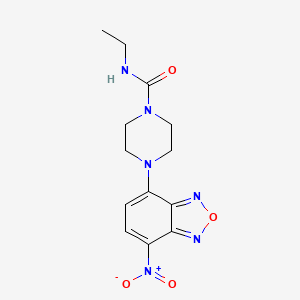
![6-tert-Butyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylic acid](/img/structure/B12516993.png)
![2-Butyl-6-ethynyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B12516998.png)
![Phosphonic acid, [(hydroxyamino)(4-nitrophenyl)methyl]-, dimethyl ester](/img/structure/B12517003.png)
![1,1'-[1,2-Bis(4-fluorophenyl)ethene-1,2-diyl]dibenzene](/img/structure/B12517007.png)


